An In-depth Technical Guide to the Core Basic Properties of 2-Chloro-1,8-naphthyridine
An In-depth Technical Guide to the Core Basic Properties of 2-Chloro-1,8-naphthyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-1,8-naphthyridine is a pivotal heterocyclic compound, serving as a versatile building block in the synthesis of a wide array of pharmacologically active molecules. Its rigid, nitrogen-containing bicyclic structure is a key pharmacophore in numerous compounds with applications in medicinal chemistry, particularly in the development of novel antibacterial and anticancer agents. This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of 2-chloro-1,8-naphthyridine, detailed experimental protocols for its synthesis and characterization, and an exploration of its reactivity and biological significance.
Core Chemical and Physical Properties
2-Chloro-1,8-naphthyridine is a solid, typically appearing as a light yellow to brown powder, and is soluble in common organic solvents. Its core structure consists of two fused pyridine rings with a chlorine substituent at the 2-position, which is the primary site for synthetic modification.
Table 1: Physicochemical Properties of 2-Chloro-1,8-naphthyridine
| Property | Value | Source(s) |
| Molecular Formula | C₈H₅ClN₂ | [1][2] |
| Molecular Weight | 164.59 g/mol | [1][2] |
| Appearance | Light yellow to yellow solid | |
| Melting Point | 138-139 °C | |
| Boiling Point | 281.5 ± 20.0 °C (Predicted) | |
| Density | 1.349 ± 0.06 g/cm³ (Predicted) | |
| pKa | 2.04 ± 0.30 (Predicted) | |
| Storage Conditions | Inert atmosphere (Nitrogen or Argon), 2-8°C | [3][4] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 2-chloro-1,8-naphthyridine.
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¹H NMR (400 MHz, CDCl₃): δ 9.12 (1H, dd, J=4.3 Hz and 2.0 Hz), 8.22 (1H, dd, J=8.1 Hz and 2.0 Hz), 8.16 (1H, d, J=8.4 Hz), 7.52 (1H, dd, J=8.1 Hz and 4.3 Hz), 7.50 (1H, d, J=8.4 Hz).
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Infrared (IR) Spectroscopy: Expected characteristic peaks include C=C and C=N stretching vibrations in the 1600-1400 cm⁻¹ region, and C-Cl stretching in the 800-600 cm⁻¹ range.[5][6]
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Mass Spectrometry (MS): The molecular ion peak (M+) would be observed at m/z 164, with a characteristic M+2 peak at m/z 166 due to the ³⁷Cl isotope, in an approximate 3:1 ratio.[1][7] Fragmentation would likely involve the loss of chlorine and subsequent ring rearrangements.[1][8]
Synthesis and Experimental Protocols
The synthesis of 2-chloro-1,8-naphthyridine is most commonly achieved through two primary routes: the Vilsmeier-Haack reaction or the chlorination of the corresponding naphthyridinone.
Synthesis via Chlorination of 1,8-Naphthyridin-2(1H)-one
This is a widely used and efficient method for the preparation of 2-chloro-1,8-naphthyridine.
Experimental Protocol:
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Reaction Setup: To 1,8-naphthyridin-2(1H)-one (9.00 g, 61.6 mmol), add phosphorus oxychloride (POCl₃) (86 mL, 924 mmol) in a round-bottom flask equipped with a reflux condenser.
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Heating: Heat the reaction mixture to 100°C and maintain this temperature for 1 hour.
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Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess POCl₃ by evaporation under reduced pressure.
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Neutralization: Dissolve the residue in dichloromethane (100 mL) and slowly add a saturated sodium bicarbonate solution to neutralize the mixture.
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Extraction and Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.
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Final Product: The resulting solid can be further purified by recrystallization to obtain 2-chloro-1,8-naphthyridine as a white to off-white solid (yields are typically around 70%).
Caption: Synthesis of 2-Chloro-1,8-naphthyridine via chlorination.
Synthesis via Vilsmeier-Haack Reaction
While often used to produce 2-chloro-1,8-naphthyridine-3-carbaldehyde, the Vilsmeier-Haack reaction can be adapted for the synthesis of the parent compound from N-(pyridin-2-yl)acetamide.[9][10]
Experimental Protocol:
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Reagent Preparation: In a flask cooled to 0-5°C, add phosphorus oxychloride (POCl₃) dropwise to dry dimethylformamide (DMF).
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Reaction: To this Vilsmeier reagent, add N-(pyridin-2-yl)acetamide.
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Cyclization: The reaction mixture is heated, leading to cyclization and the formation of the 2-chloro-1,8-naphthyridine ring system.
-
Work-up: The reaction is quenched by pouring it onto crushed ice, followed by neutralization.
-
Purification: The crude product is then purified by standard methods such as column chromatography or recrystallization.
Reactivity and Synthetic Applications
The chlorine atom at the 2-position of the 1,8-naphthyridine ring is a good leaving group, making this position susceptible to nucleophilic aromatic substitution (SₙAr) reactions. This reactivity is the cornerstone of its utility as a synthetic intermediate.
Nucleophilic Aromatic Substitution
2-Chloro-1,8-naphthyridine readily reacts with a variety of nucleophiles, including amines, alcohols, and thiols, to generate a diverse library of 2-substituted 1,8-naphthyridine derivatives.
Experimental Protocol for Amination (General):
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Reaction Setup: Dissolve 2-chloro-1,8-naphthyridine (1.0 eq) and the desired amine (1.1-1.5 eq) in a suitable solvent such as DMF or ethanol in a sealed reaction vessel.
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Base: Add a base, such as potassium carbonate or triethylamine, to scavenge the HCl generated during the reaction.
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Heating: Heat the reaction mixture, often to reflux or higher temperatures using microwave irradiation, for several hours until the starting material is consumed (monitored by TLC or LC-MS).
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Work-up and Purification: After cooling, the reaction mixture is typically diluted with water and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. 2-Chloro-1,8-naphthyridine | C8H5ClN2 | CID 5152838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,8-Naphthyridine synthesis [organic-chemistry.org]
- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. whitman.edu [whitman.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. japsonline.com [japsonline.com]
- 9. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
